6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15858962
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3-pyrrolidin-2-ylpyridine |
| Standard InChI | InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3 |
| Standard InChI Key | KMJTVUPISVXBEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)OC)C2CCCN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular formula C₁₁H₁₆N₂O (MW 192.26 g/mol) defines a pyridine ring system substituted with methoxy (-OCH₃), methyl (-CH₃), and pyrrolidin-2-yl groups . The methoxy group at position 6 induces significant electron-donating effects, altering the ring's aromaticity and nucleophilic reactivity compared to unsubstituted pyridines. Concurrently, the methyl group at position 2 creates steric hindrance that influences conformational flexibility, while the pyrrolidine moiety introduces chirality and potential for hydrogen bonding interactions .
Stereochemical Considerations
Though explicit stereochemical data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, analogous compounds like 2-[(2S)-1-[6-[(2-methylphenyl)methoxy]pyridin-3-yl]pyrrolidin-2-yl]acetic acid demonstrate the critical role of pyrrolidine ring configuration in biological activity . Molecular modeling suggests the pyrrolidine's chair conformation could stabilize interactions with enzymatic binding pockets through van der Waals contacts and π-stacking .
Comparative Analysis with Structural Analogs
Database mining reveals several boronic acid derivatives sharing structural motifs with this compound:
| Compound Name | CAS Number | Key Structural Variation | Similarity Index |
|---|---|---|---|
| (6-Methoxy-2-methylpyridin-3-yl)boronic acid | 459856-12-3 | Boronic acid substitution at C3 | 1.00 (Reference) |
| (6-Ethoxy-2-methylpyridin-3-yl)boronic acid | 1451391-75-5 | Ethoxy vs methoxy at C6 | 0.94 |
| (6-Hydroxy-2-methylpyridin-3-yl)boronic acid | 1598436-78-2 | Hydroxy vs methoxy at C6 | 0.90 |
These analogs enable structure-activity relationship (SAR) studies, particularly in Suzuki-Miyaura cross-coupling reactions where boronic acid derivatives serve as key intermediates .
Physicochemical Profiling and Characterization
Experimental Data Compilation
The absence of experimental melting point and density data underscores the need for comprehensive characterization studies .
Spectroscopic Signatures
While direct spectral data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, related compounds provide benchmarks:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr):
Industrial Applications and Patent Landscape
Catalytic Ligand Design
The pyrrolidine-pyridine motif shows promise in asymmetric catalysis:
| Application | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Aldol Reactions | Cu(II)-pyridylpyrrolidine | 92% | |
| Hydrogenation | Ru-PNNP complexes | 89% |
These systems leverage the compound's ability to coordinate transition metals while maintaining chiral induction capacity.
Pharmaceutical Intermediate Use
Recent patent filings highlight derivatives in:
-
Antiviral Agents: Pyridine-pyrrolidine hybrids targeting SARS-CoV-2 Mpro (IC₅₀ = 0.8 μM)
-
Anticancer Drugs: EGFR inhibitors with pyridine cores (GI₅₀ = 1.2 nM)
Scale-up challenges center on optimizing the boronation-amination sequence to achieve >90% purity at kilogram scales .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume